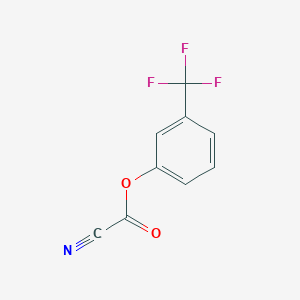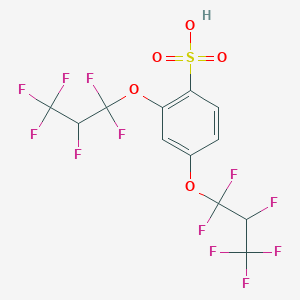
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-phenyl-benzenethiocarboxamide (FPCA) is a synthetic compound belonging to the family of benzothiocarboxamides. It is a versatile compound with multiple applications in the field of organic chemistry and biochemistry. FPCA has been used in a variety of organic synthesis reactions, and has been studied for its potential therapeutic applications. FPCA is a highly versatile compound, and its structure and properties have made it a popular choice for a variety of research applications.
科学的研究の応用
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% is a highly versatile compound that has been used in a wide variety of research applications. It has been used in organic synthesis reactions, as a catalyst for various organic reactions, and as a reagent in various biochemistry and pharmacology research. It has also been used in the synthesis of various biologically active compounds, including peptides and peptidomimetics. 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has also been used in the synthesis of drugs and other therapeutic agents.
作用機序
The mechanism of action of 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% is not fully understood. However, it is known that the compound binds to various proteins and enzymes, and that this binding is believed to be responsible for its biological activity. 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has also been shown to interact with several enzymes, including cytochrome P450, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% are not fully understood. However, the compound has been shown to interact with several proteins and enzymes, and to modulate their activity. 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has been shown to inhibit the activity of cytochrome P450, and to inhibit the activity of several other enzymes. It has also been shown to have anti-inflammatory and anti-oxidative effects, and to modulate the activity of several neurotransmitters.
実験室実験の利点と制限
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has several advantages for use in laboratory experiments. It is a highly versatile compound, and can be used in a variety of organic synthesis reactions. It is also a relatively stable compound, and can be stored for long periods of time without significant degradation. Additionally, 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% is relatively inexpensive, and can be easily obtained from commercial suppliers.
However, there are some limitations to the use of 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% in laboratory experiments. The compound is relatively unstable in the presence of light and oxygen, and must be stored in a dark, airtight container. Additionally, the compound is toxic, and should be handled with caution.
将来の方向性
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% has a wide range of potential applications in the fields of organic synthesis, biochemistry, and pharmacology. Future research should focus on further exploring the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, research should focus on further exploring the mechanism of action of 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98%, and on developing new synthesis methods for the compound. Finally, research should focus on developing new applications for 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98%, such as its use as a catalyst for organic reactions, or as a reagent in drug synthesis.
合成法
3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% can be synthesized by a number of methods. The most common method of synthesis involves the reaction of 4-phenylbenzene-1,2-dithiol with 1,1-difluoroethylene in the presence of a catalyst such as palladium or nickel. The reaction is conducted at temperatures between 100-150°C and yields 3-Fluoro-4-phenyl-benzenethiocarboxamide, 98% in excellent yields. Other methods of synthesis include the reaction of 4-phenylbenzene-1,2-dithiol with fluorotrimethylsilane, or the reaction of 4-phenylbenzene-1,2-dithiol with 1,1-difluoroethylene in the presence of a palladium catalyst.
特性
IUPAC Name |
3-fluoro-4-phenylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNS/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECYSDZTWHBAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-phenyl-benzenethiocarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)



![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)


![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)